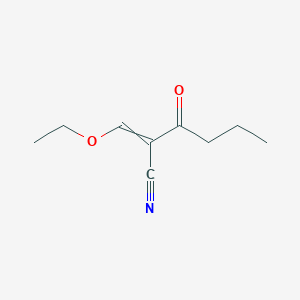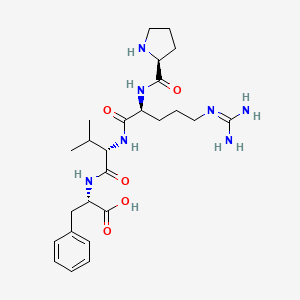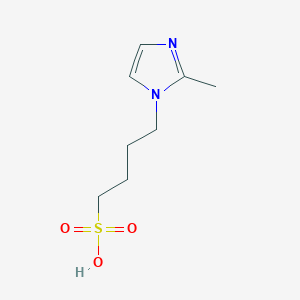
2-(Ethoxymethylidene)-3-oxohexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethylidene)-3-oxohexanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of an ethoxymethylidene group attached to a 3-oxohexanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-3-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride. The reaction mixture is heated under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethylidene)-3-oxohexanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.
Cyclization: Forms heterocyclic compounds when reacted with appropriate reagents.
Condensation: Participates in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Cyclization Agents: Aminoazoles and other nitrogen-containing compounds.
Condensation Reagents: Aldehydes and ketones.
Major Products Formed
Substituted Nitriles: Formed through nucleophilic substitution.
Heterocycles: Formed through cyclization reactions.
Condensation Products: Larger molecules formed through condensation reactions.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethylidene)-3-oxohexanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethylidene)-3-oxohexanenitrile involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the ethoxymethylidene group, which can stabilize or destabilize intermediates during reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-ethoxymethylidenemalonate
- Ethyl 2-ethoxymethylidenecyanoacetate
- Ethyl 2-benzoyl-3-ethoxyprop-2-enoate
Uniqueness
2-(Ethoxymethylidene)-3-oxohexanenitrile is unique due to its specific structural features, which confer distinct reactivity patterns compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
138133-96-7 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
2-(ethoxymethylidene)-3-oxohexanenitrile |
InChI |
InChI=1S/C9H13NO2/c1-3-5-9(11)8(6-10)7-12-4-2/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
UAOIJYQZUDQMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(=COCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)

![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)

![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)




